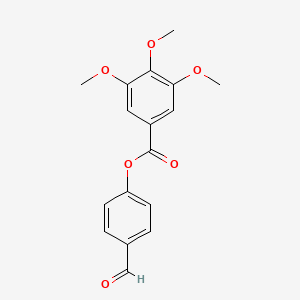
4-Formylphenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Formylphenyl 3,4,5-trimethoxybenzoate” is a chemical compound with the CAS Number: 330832-10-5 . It has a molecular weight of 316.31 and its molecular formula is C17H16O6 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “4-Formylphenyl 3,4,5-trimethoxybenzoate” is 1S/C17H16O6/c1-20-14-8-12 (9-15 (21-2)16 (14)22-3)17 (19)23-13-6-4-11 (10-18)5-7-13/h4-10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-Formylphenyl 3,4,5-trimethoxybenzoate” is a powder . Its boiling point and other physical properties are not specified in the search results .Applications De Recherche Scientifique
Anticarcinogenic Potential
4-Formylphenyl 3,4,5-trimethoxybenzoate: has been studied for its anticarcinogenic properties, particularly against malignant melanoma cells . The compound’s ability to modulate the physical properties of anionic phospholipid membranes suggests that it could be a potential site of action for inhibiting cancer cell proliferation.
Pharmacological Applications
In pharmacology, basic esters of 3,4,5-trimethoxybenzoic acid, which include 4-Formylphenyl 3,4,5-trimethoxybenzoate , have been synthesized and evaluated for their antihypertensive and local anesthetic activities . This indicates its potential use in developing new therapeutic agents.
Biochemical Research
The amphiphilic nature of 4-Formylphenyl 3,4,5-trimethoxybenzoate suggests that it could interact with lipid bilayers, affecting membrane properties and dynamics . This is significant for biochemical research into membrane-associated processes and drug delivery systems.
Medicinal Chemistry
In medicinal chemistry, the compound is of interest due to its structural similarity to portions of the reserpine molecule . This similarity could be exploited to synthesize analogs with reserpine-like activity, which is valuable for developing new medications.
Organic Synthesis
4-Formylphenyl 3,4,5-trimethoxybenzoate: serves as a precursor in organic synthesis, providing a pathway to create complex molecules for various chemical investigations . Its role in synthesis is crucial for advancing organic chemistry research.
Material Science
The compound’s properties, such as its molecular weight and physical form, make it relevant in material science research . It could be used in the study of new materials with specific desired properties, such as biocompatibility or thermal stability.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Result of Action
The molecular and cellular effects of 4-Formylphenyl 3,4,5-trimethoxybenzoate’s action are currently unknown . Understanding these effects requires extensive research and experimentation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Propriétés
IUPAC Name |
(4-formylphenyl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-11(10-18)5-7-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRVOXKAMQGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2780866.png)
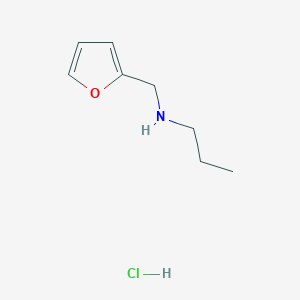
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2780869.png)
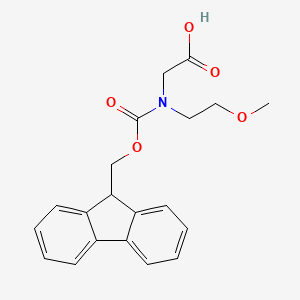
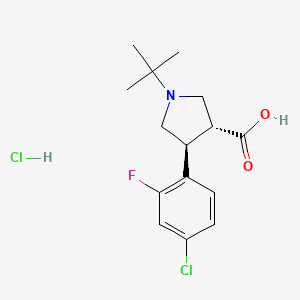
![4-((1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2780874.png)
methanone](/img/structure/B2780875.png)
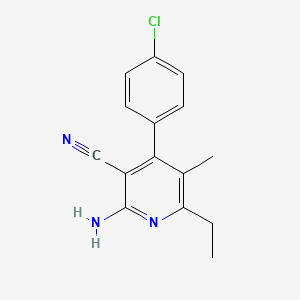

![Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2780881.png)
![N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine](/img/structure/B2780882.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2780883.png)
![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)